REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-])=O)[C:11]=2[C:12]#[N:13])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[OH-].[Na+]>COCCOCCOC.Cl.O>[NH2:18][C:14]1[CH:15]=[CH:16][CH:17]=[C:10]([S:9][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[CH:5]=2)[C:11]=1[C:12]#[N:13] |f:1.2|
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Name
|
2-[(3,5-Dimethylphenyl)thio]-6-nitrobenzonitrile
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)SC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
stannous chloride-2H2O
|
Quantity
|
3.16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring 1 h and 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC=C1)SC1=CC(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |